1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea
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Overview
Description
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features an indole nucleus, a fluorophenyl group, and a pyridinylmethyl thiourea moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactionsCommon reagents used in these reactions include indole-3-carbaldehyde, 4-fluoroaniline, and pyridine-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or fluorophenyl rings .
Scientific Research Applications
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluorophenyl and pyridinylmethyl thiourea moieties may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Fluorophenyl thiourea derivatives: These compounds contain the fluorophenyl and thiourea moieties and are studied for their potential therapeutic applications.
Pyridinylmethyl derivatives: These compounds feature the pyridinylmethyl group and are known for their diverse biological activities
Uniqueness
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is unique due to its combination of the indole, fluorophenyl, and pyridinylmethyl thiourea moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H25FN4S |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C25H25FN4S/c1-17-6-11-24-23(15-17)22(18(2)28-24)12-14-30(16-21-5-3-4-13-27-21)25(31)29-20-9-7-19(26)8-10-20/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31) |
InChI Key |
IRALBOQMJKPXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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